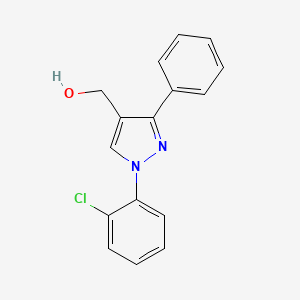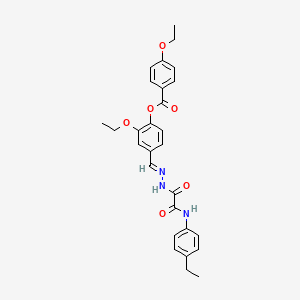![molecular formula C26H30Cl2N4O B12023774 N'-[(E)-{4-[bis(2-chloroethyl)amino]phenyl}methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12023774.png)
N'-[(E)-{4-[bis(2-chloroethyl)amino]phenyl}methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(E)-{4-[bis(2-chloroethyl)amino]phenyl}methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide is a complex organic compound characterized by its unique structure, which includes a bis(2-chloroethyl)amino group and a tetrahydrocarbazolyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-{4-[bis(2-chloroethyl)amino]phenyl}methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-[bis(2-chloroethyl)amino]benzaldehyde with 3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially incorporating continuous flow reactors and automated systems to ensure consistent quality and production rates.
化学反应分析
Types of Reactions
N’-[(E)-{4-[bis(2-chloroethyl)amino]phenyl}methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions may vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce reduced amines or alcohols. Substitution reactions typically result in the replacement of the bis(2-chloroethyl)amino group with the nucleophile.
科学研究应用
N’-[(E)-{4-[bis(2-chloroethyl)amino]phenyl}methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N’-[(E)-{4-[bis(2-chloroethyl)amino]phenyl}methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide involves its interaction with molecular targets such as enzymes or receptors. The bis(2-chloroethyl)amino group may form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of biological processes or induction of cell death. The tetrahydrocarbazolyl moiety may also contribute to the compound’s biological activity by interacting with specific molecular pathways.
相似化合物的比较
Similar Compounds
- 4-[bis(2-chloroethyl)amino]benzaldehyde
- 3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide
- Bis(2-chloroethyl)amine derivatives
Uniqueness
N’-[(E)-{4-[bis(2-chloroethyl)amino]phenyl}methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide is unique due to its combination of structural features, which confer specific chemical and biological properties
属性
分子式 |
C26H30Cl2N4O |
|---|---|
分子量 |
485.4 g/mol |
IUPAC 名称 |
N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide |
InChI |
InChI=1S/C26H30Cl2N4O/c27-14-17-31(18-15-28)21-11-9-20(10-12-21)19-29-30-26(33)13-16-32-24-7-3-1-5-22(24)23-6-2-4-8-25(23)32/h1,3,5,7,9-12,19H,2,4,6,8,13-18H2,(H,30,33)/b29-19+ |
InChI 键 |
NOKYJMXBACHFIR-VUTHCHCSSA-N |
手性 SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)N/N=C/C4=CC=C(C=C4)N(CCCl)CCCl |
规范 SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)NN=CC4=CC=C(C=C4)N(CCCl)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![ethyl 2-[3-[4-(benzyloxy)-2-methylbenzoyl]-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12023703.png)

![(3Z)-5-bromo-1-hexyl-3-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12023737.png)
![4-[(4-butoxy-3-methylphenyl)carbonyl]-1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12023739.png)
![N-[(E)-benzylideneamino]-2,4-dihydroxybenzamide](/img/structure/B12023743.png)
![2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone](/img/structure/B12023745.png)


![ethyl 2-{3-[(3-fluoro-4-methylphenyl)carbonyl]-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12023757.png)

![2-({6-[(5E)-5-(3-{6-[(2-carboxyphenyl)amino]-6-oxohexyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}amino)benzoic acid](/img/structure/B12023765.png)
![(5Z)-3-(1,1-dioxothiolan-3-yl)-5-[[3-(4-ethoxy-3-fluorophenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12023768.png)
